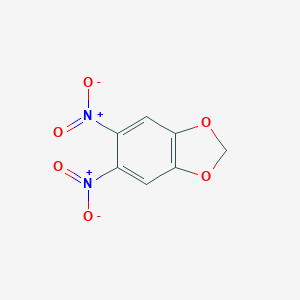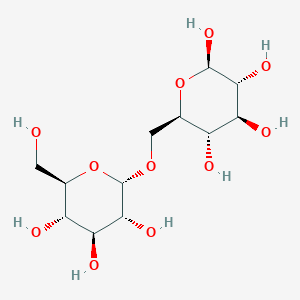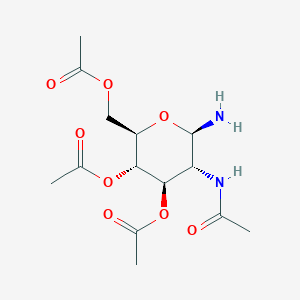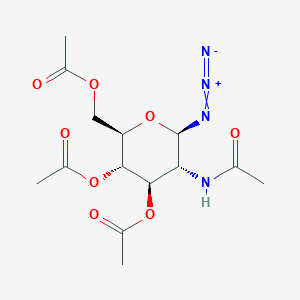
5,6-Dinitro-1,3-benzodioxole
Descripción general
Descripción
The study and application of polynitroaromatic compounds, including benzodioxole derivatives, have been a subject of interest due to their potential in various fields such as materials science and pharmaceuticals. This analysis explores the synthesis, molecular structure, and properties of compounds closely related to "5,6-Dinitro-1,3-benzodioxole," highlighting the significance of these compounds in scientific research.
Synthesis Analysis
Research on similar compounds, such as the synthesis of dinitrobenzotriazoles and dinitrobenzofurans, illustrates the methods used to introduce nitro groups into aromatic systems. These processes often involve nitration reactions under controlled conditions to ensure the specific placement of nitro groups on the aromatic ring (María et al., 2016).
Molecular Structure Analysis
The molecular structure of dinitro compounds is characterized by the presence of nitro groups that significantly influence the electronic and spatial configuration of the molecule. Studies employing techniques like solid-state NMR and X-ray diffraction have been pivotal in understanding these molecular structures and their tautomeric forms in different states (María et al., 2016).
Chemical Reactions and Properties
The reactivity of dinitro compounds is heavily influenced by the presence of nitro groups, which can participate in various chemical reactions. The synthesis and reactions of derivatives such as dinitrobenzo[d]oxazole highlight the potential for creating a wide range of functionalized molecules (Mukhtorov et al., 2019).
Physical Properties Analysis
Dinitro compounds exhibit unique physical properties, including high density and thermal stability, which are crucial for applications in materials science. The preparation and characterization of dinitro triazoles, for example, provide insights into the impact of nitro groups on the compound's sensitivity and stability (Haiges et al., 2015).
Chemical Properties Analysis
The chemical properties of dinitro compounds, such as their electrochemical behavior and potential as energetic materials, are areas of active research. Studies on the electrochemical synthesis of dinitro compounds from aldehydes and nitromethane reveal the versatility and efficiency of such methods (Niazimbetova et al., 2000).
Aplicaciones Científicas De Investigación
-
Organoselenium Compounds
- Field : Organic Chemistry
- Application : 5,6-Dinitro-1,3-benzodioxole has been used in the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit .
- Methods : The compounds were synthesized and characterized using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallography was also used .
- Results : The newly synthesized compounds were successfully characterized, and the molecular geometry of one compound was reported .
-
Benzimidazole Derivatives
- Field : Pharmaceutical Chemistry
- Application : 5,6-Dinitro-1,3-benzodioxole may be used in the synthesis of benzimidazole derivatives .
- Methods : The specific methods of synthesis are not detailed in the available information .
- Results : The results or outcomes of this application are not provided in the available information .
Propiedades
IUPAC Name |
5,6-dinitro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-8(11)4-1-6-7(15-3-14-6)2-5(4)9(12)13/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKKXKBQUBETST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dinitro-1,3-benzodioxole | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)
![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)








